Pbfi-AM
Overview
Description
Potassium-binding Benzofuran Isophthalate Acetoxymethyl Ester (Pbfi-AM) is a cell-permeant potassium indicator used to measure intracellular potassium fluxes in animal cells, plant cells, and vacuoles . This compound is a potassium-sensitive molecule that allows for the detection of physiological concentrations of potassium in the presence of other monovalent cations . The spectral response of this compound upon ion binding permits excitation ratio measurements, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
Pbfi-AM, also known as Potassium-binding Benzofuran Isophthalate Acetoxymethyl ester , is primarily targeted towards potassium ions (K+) within cells . It serves as a fluorescent indicator for potassium, allowing for the detection of physiological concentrations of K+ in the presence of other monovalent cations .
Mode of Action
This compound operates by binding to potassium ions within the cell . When a potassium ion binds to this compound, the indicator’s fluorescence quantum yield increases, its excitation peak narrows, and its excitation maximum shifts to shorter wavelengths . This results in a significant change in the ratio of fluorescence intensities excited at 340/380 nm . This spectral response upon ion binding permits excitation ratio measurements .
Biochemical Pathways
Instead, it serves as a tool for monitoring the levels of potassium ions within cells . By doing so, it indirectly provides insight into various cellular processes and pathways that are regulated by potassium ion concentrations.
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its ability to permeate cell membranes. This compound is an acetoxymethyl (AM) ester form of the compound, which gives it cell membrane permeability . This allows it to enter cells simply by incubation . The typical loading concentration ranges from 5-10µM, with a loading time of 40 minutes to 4 hours, depending on the specific experimental requirements and cell types .
Result of Action
The primary result of this compound’s action is the detection of intracellular potassium ion concentrations . By binding to potassium ions and altering its fluorescence properties, this compound allows for the measurement of potassium ion levels within cells . This can provide valuable information for various research applications, particularly those involving cellular processes regulated by potassium ions.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the dissociation constant (Kd) of this compound for potassium ions is highly dependent on the presence of sodium ions (Na+) . In a system without Na+, the Kd value of this compound for K+ is 5.1mM, while in a solution with a total K+/Na+ concentration of 135mM (approximately physiological ion strength), the Kd value of this compound for K+ is 44mM . Furthermore, this compound is sensitive to moisture and must be stored in a dry condition . Its solubility is also relatively low, and it is recommended to use Pluronic F-127 to optimize the probe’s cell loading efficiency .
Biochemical Analysis
Biochemical Properties
Pbfi-AM is a fluorescent K+ binding probe . It is soluble in DMSO and methanol . The selectivity of this compound for K+ is less than that of calcium indicators such as fura-2, but it is sufficient for the detection of physiological concentrations of K+ in the presence of other monovalent cations .
Cellular Effects
This compound is used to measure intracellular K+ fluxes in animal cells and in plant cells and vacuoles . It is capable of detecting physiological concentrations of K+ in the presence of other monovalent cations . This makes this compound a valuable tool in studying the effects of various biochemical reactions involving potassium ions within the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to potassium ions. When an ion binds to this compound, the indicator’s fluorescence quantum yield increases, its excitation peak narrows and its excitation maximum shifts to shorter wavelengths . This allows for the detection of potassium ions within the cells.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is typically used in experiments that require the measurement of potassium ions over time. The product is stable and does not degrade over the course of these experiments . The exact temporal effects of this compound can vary depending on the specific experimental conditions.
Transport and Distribution
This compound is a cell-permeable compound, which means it can freely cross cell membranes and distribute within cells . Once inside the cell, it can bind to potassium ions, allowing for their detection.
Subcellular Localization
As a cell-permeable compound, this compound can distribute throughout the cell. Its localization within specific subcellular compartments would depend on where potassium ions are present, as this compound binds to these ions for detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pbfi-AM is synthesized through a series of chemical reactions involving the benzofuran isophthalate derivative and its acetoxymethyl ester form . The synthesis typically involves the following steps:
Formation of Benzofuran Isophthalate: This involves the reaction of benzofuran with isophthalic acid under specific conditions to form the benzofuran isophthalate derivative.
Acetoxymethyl Ester Formation: The benzofuran isophthalate derivative is then reacted with acetoxymethyl chloride in the presence of a base to form the acetoxymethyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes:
Large-scale Reaction Vessels: Utilizing large-scale reaction vessels to carry out the synthesis of benzofuran isophthalate and its subsequent conversion to the acetoxymethyl ester.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Pbfi-AM undergoes various chemical reactions, including:
Ion Binding: this compound binds selectively to potassium ions, causing a change in its fluorescence properties.
Hydrolysis: The acetoxymethyl ester group can undergo hydrolysis to release the active benzofuran isophthalate derivative.
Common Reagents and Conditions:
Ion Binding: The binding of potassium ions to this compound is typically carried out in physiological buffers containing potassium ions.
Hydrolysis: Hydrolysis of the acetoxymethyl ester group can be facilitated by the presence of water or aqueous buffers.
Major Products Formed:
Scientific Research Applications
Pbfi-AM has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Pbfi-AM is compared with other similar compounds, highlighting its uniqueness:
Sodium-binding Benzofuran Isophthalate Acetoxymethyl Ester (Sbfi-AM): Similar to this compound but selective for sodium ions.
Asante Potassium Green-2: Another potassium indicator with different spectral properties and selectivity.
Valinomycin: A potassium ionophore used for potassium transport studies but with different mechanisms and applications.
Uniqueness of this compound: this compound is unique due to its high selectivity for potassium ions and its ability to provide ratiometric measurements of potassium concentrations in cells . This makes it a valuable tool for studying potassium ion dynamics in various biological systems .
Properties
IUPAC Name |
bis(acetyloxymethyl) 4-[6-[16-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H62N2O24/c1-35(61)75-31-79-55(65)39-7-9-43(45(23-39)57(67)81-33-77-37(3)63)51-25-41-27-53(69-5)47(29-49(41)83-51)59-11-15-71-19-21-73-17-13-60(14-18-74-22-20-72-16-12-59)48-30-50-42(28-54(48)70-6)26-52(84-50)44-10-8-40(56(66)80-32-76-36(2)62)24-46(44)58(68)82-34-78-38(4)64/h7-10,23-30H,11-22,31-34H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKRBWNSOWVABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H62N2O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1171.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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